molecular formula C6H5ClOS B6238147 4-chloro-3-sulfanylphenol CAS No. 89581-83-9

4-chloro-3-sulfanylphenol

Cat. No.: B6238147
CAS No.: 89581-83-9
M. Wt: 160.62 g/mol
InChI Key: PPPGGUWGGOHTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-sulfanylphenol is an organic compound that has garnered attention from researchers across various scientific fields due to its unique physical and chemical properties. It is typically a white to slightly yellow crystalline powder that is soluble in water and organic solvents. The compound’s molecular formula is C6H5ClOS, and it has a molecular weight of 160.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-3-sulfanylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with thiourea under basic conditions, followed by hydrolysis to yield this compound . The reaction typically requires a temperature range of 80-85°C and a pH maintained around 6-8 .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution and subsequent hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiophenols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-sulfanylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 4-chloro-3-sulfanylphenol exerts its effects involves interactions with various molecular targets and pathways. The sulfanyl group can form strong bonds with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the phenolic group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-sulfanylbenzoic acid
  • 4-chloro-3-sulfanylaniline
  • 4-chloro-3-sulfanylbenzaldehyde

Uniqueness

4-chloro-3-sulfanylphenol is unique due to its specific combination of a chloro and sulfanyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the phenolic hydroxyl group allows for unique hydrogen bonding interactions that are not possible with compounds like 4-chloro-3-sulfanylbenzoic acid or 4-chloro-3-sulfanylaniline.

Properties

CAS No.

89581-83-9

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

4-chloro-3-sulfanylphenol

InChI

InChI=1S/C6H5ClOS/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H

InChI Key

PPPGGUWGGOHTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.